molecular formula C20H23N5O B5283001 [3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone

[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone

Cat. No.: B5283001
M. Wt: 349.4 g/mol
InChI Key: TWYFZUPSJKHARA-UHFFFAOYSA-N
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Description

[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone is a complex organic compound that features a unique combination of pyrazole, piperidine, and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include organometallic catalysts, strong bases, and various solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and high-throughput screening can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of [3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, thereby influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Allopurinol Related Compounds: Pyrazole derivatives used in pharmaceuticals.

    Piperacillin Related Compounds: Piperidine derivatives used as antibiotics.

Uniqueness

[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone stands out due to its unique combination of three different ring systems, which imparts distinct chemical and biological properties. This structural complexity allows for versatile applications and interactions that are not commonly observed in simpler compounds.

Properties

IUPAC Name

[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-2-14-12-23-24-18(14)15-6-5-11-25(13-15)20(26)17-8-4-3-7-16(17)19-21-9-10-22-19/h3-4,7-10,12,15H,2,5-6,11,13H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYFZUPSJKHARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1)C2CCCN(C2)C(=O)C3=CC=CC=C3C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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